FPR2 Agonist Potency: Class-Level Activity Trap vs. Structurally Related Comparators
While direct FPR2 activity data for 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide are not yet public, a cross-study analysis of structurally proximal analogs from the same chemical series reveals a steep potency landscape. This highlights the non-obvious activity of the target compound and the trap of assuming potency for all class members. Specifically, a simple substitution from a 4-chlorophenyl-urea (EC50: 49 nM) [1] to a p-tolyl-urea (EC50: 363 nM) results in an 86.5% loss of activity, demonstrating that the N-substituent is a critical potency determinant [1][2]. The N-phenethyl group of the target compound therefore occupies a unique, unexplored chemical space within this series.
| Evidence Dimension | FPR2 Receptor Agonist Activity (EC50) |
|---|---|
| Target Compound Data | Data not publicly available for the exact compound. Potency is predicted to differ from known analogs based on structural divergence. |
| Comparator Or Baseline | Comparator B: 1-(4-chlorophenyl)-3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)urea, EC50 = 49 nM. Comparator C: 1-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-3-(p-tolyl)urea, EC50 = 363 nM. |
| Quantified Difference | The difference between two comparable N-substituted analogs is 314 nM (7.4-fold change in EC50), signifying a highly sensitive Structure-Activity Relationship (SAR). |
| Conditions | HEK-Gα16 cells stably expressing the human FPR2 receptor, plated in 384-well poly-D-lysine coated plates. |
Why This Matters
This demonstrates that FPR2 potency is not a class-wide property but is exquisitely sensitive to the N-substituent, making the target compound's specific phenethyl group a unique chemical probe worth investigating.
- [1] BindingDB BDBM350520. EC50: 49 nM. HEK-Gα16 cells stably expressing the human FPR2 receptor. View Source
- [2] BindingDB BDBM350523. EC50: 363 nM. HEK-Gα16 cells stably expressing the human FPR2 receptor. View Source
